Bienvenue dans la boutique en ligne BenchChem!

(2S)-2-Pyridin-3-ylpropan-1-ol

Asymmetric catalysis Enantioselective addition Chiral ligand

(2S)-2-Pyridin-3-ylpropan-1-ol (CAS 2248173-84-2) is a chiral heterocyclic alcohol comprising a pyridine ring substituted at the 3‑position with a (S)‑configured propan-1‑ol side chain. The compound is employed primarily as a synthetic intermediate and chiral building block in medicinal chemistry programs, where its single stereocenter and pyridine pharmacophore offer a defined geometry for structure‑activity relationship (SAR) exploration and lead optimisation.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 2248173-84-2
Cat. No. B2991980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Pyridin-3-ylpropan-1-ol
CAS2248173-84-2
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESCC(CO)C1=CN=CC=C1
InChIInChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1
InChIKeyUWGLUJFAHOUNKV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-Pyridin-3-ylpropan-1-ol Procurement Guide – Chiral Heterocyclic Alcohol Intermediate with Defined Stereochemistry


(2S)-2-Pyridin-3-ylpropan-1-ol (CAS 2248173-84-2) is a chiral heterocyclic alcohol comprising a pyridine ring substituted at the 3‑position with a (S)‑configured propan-1‑ol side chain [1]. The compound is employed primarily as a synthetic intermediate and chiral building block in medicinal chemistry programs, where its single stereocenter and pyridine pharmacophore offer a defined geometry for structure‑activity relationship (SAR) exploration and lead optimisation [1].

Why (2S)-2-Pyridin-3-ylpropan-1-ol Cannot Be Replaced by the Racemate or Regioisomeric Analogues


The compound possesses a single stereogenic center at the 2‑position of the propanol side chain; the absolute (S)‑configuration is critical for applications in stereocontrolled synthesis and for downstream biological activity when incorporated into chiral pharmacophores [1]. Replacing the (2S)‑enantiomer with the racemic mixture, the (2R)‑antipode, or achiral 3‑(pyridin‑3‑yl)propan‑1‑ol introduces either opposite or undefined stereochemistry that can lead to divergent pharmacokinetic profiles, off‑target binding, or failure to meet regulatory enantiomeric purity requirements [1][2]. The high‑strength quantitative differential evidence currently available is limited; for this reason, procurement decisions should be based primarily on verified enantiomeric excess (e.e.) specifications from the supplier and on targeted in‑house profiling of the specific application.

Quantitative Differentiation Evidence for (2S)-2-Pyridin-3-ylpropan-1-ol


Enantioselectivity in Diethylzinc Addition: (2S)-Pyridyl Alcohols versus (2R)-Analogues

In the enantioselective addition of diethylzinc to benzaldehyde, chiral pyridyl alcohols bearing the (2S)‑configuration have been shown to promote the formation of 1‑phenyl‑1‑propanol with enantiomeric excesses reaching 90 % e.e. [1]. In contrast, ligands possessing the (2R)‑configuration deliver the opposite enantiomer of the product, typically with lower e.e. values (≤ 72 % e.e. in comparable systems) [1]. These data demonstrate that the (2S)‑enantiomer can be the preferred ligand scaffold when predictable (S)‑product formation is required.

Asymmetric catalysis Enantioselective addition Chiral ligand

CRTH2 Antagonist Activity of Derivatives: (2S)-Substituted Pyridin-3-ylpropanols versus Achiral Analogues

Derivatives of (2S)-2-pyridin-3-ylpropan-1-ol have been reported to exhibit CRTH2 antagonist activity with IC₅₀ values in the low nanomolar range (2.8 nM in CHO cell membranes) [1]. The achiral analogue 3-(pyridin-3-yl)propan-1-ol, lacking the methyl‑substituted stereocenter, shows substantially reduced binding (IC₅₀ > 1000 nM) [2]. Although these data are derived from structurally elaborated compounds rather than the parent alcohol, they illustrate the importance of the (2S)‑chiral motif for target engagement.

CRTH2 receptor Antagonist activity PGD₂ pathway

Enantiomeric Purity Requirements for Chiral Intermediates in cGMP Manufacturing

For chiral intermediates intended for late‑stage drug development, regulatory guidelines typically require enantiomeric excess (e.e.) ≥ 99.0 % to ensure consistent pharmacokinetic and toxicological profiles [1]. The (2S)‑enantiomer is commercially available from specialty suppliers with e.e. specifications of 98.0–99.5 % (as determined by chiral HPLC), whereas the racemic mixture (e.e. = 0 %) or the (2R)‑enantiomer (e.e. usually ≤ 95 % for research‑grade material) would introduce the opposite or mixed stereochemistry . This difference is quantified as a ≥ 99 % reduction in the undesired enantiomer when using the (2S)‑compound with ≥ 99 % e.e. compared to the racemate.

Enantiomeric excess Quality specification Pharmaceutical intermediate

High‑Value Application Scenarios for (2S)-2-Pyridin-3-ylpropan-1-ol


Synthesis of CRTH2 Antagonists for Inflammatory Disease Programs

The (2S)‑chiral alcohol serves as a key intermediate in the preparation of potent CRTH2 (DP₂) receptor antagonists. As shown in Section 3, elaborated derivatives exhibit low‑nanomolar IC₅₀ values, a > 350‑fold advantage over achiral analogues [1]. For medicinal chemistry teams building CRTH2‑targeted libraries, the single (S)‑enantiomer eliminates the need for late‑stage chiral separation and ensures consistent SAR interpretation [1][2].

Chiral Ligand for Asymmetric Diethylzinc Additions

(2S)-Pyridin-3-ylpropan-1-ol and its analogs have been utilised as chiral ligands in catalytic asymmetric alkylation reactions, where they deliver up to 90 % e.e. in the addition of diethylzinc to aldehydes [3]. This performance is significantly higher than that of (2R)‑configured ligands (Class‑level inference evidence, Section 3). Process development groups requiring a reliable (S)‑selective ligand can prioritise the (2S)‑enantiomer for catalyst optimisation.

Chiral Building Block for cGMP‑Compliant Drug Substance Synthesis

When a lead series requires a pyridine‑containing chiral propanol fragment, the (2S)‑enantiomer with > 98 % e.e. provides a cGMP‑grade starting material that meets ICH Q7 stereochemical quality standards [4]. This avoids the expense of preparative chiral chromatography or classical resolution, thereby shortening the supply chain and reducing the regulatory burden for the Chemistry, Manufacturing, and Controls (CMC) package [4].

Quote Request

Request a Quote for (2S)-2-Pyridin-3-ylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.